Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H8ClNO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The thiophene ring may also interact with aromatic residues in the binding sites of proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate include other thiophene derivatives such as:
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-(bromoacetyl)amino-2-thiophenecarboxylate
- Methyl 3-[(acetyl)amino]thiophene-2-carboxylate
These compounds share the thiophene core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to the presence of the chloroacetyl group, which provides distinct reactivity and potential for covalent modification of biological targets.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQUQQCIXVKLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353068 |
Source
|
Record name | Methyl 3-(2-chloroacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146381-88-6 |
Source
|
Record name | Methyl 3-[(2-chloroacetyl)amino]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146381-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2-chloroacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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